molecular formula C16H17NO3S B6629575 (2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid

(2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid

Cat. No.: B6629575
M. Wt: 303.4 g/mol
InChI Key: ANLLSPNGPWNBID-CQSZACIVSA-N
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Description

(2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid is a compound that features a phenyl group, a thiophene ring, and an amide linkage

Properties

IUPAC Name

(2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c18-15(9-8-13-7-4-10-21-13)17-14(16(19)20)11-12-5-2-1-3-6-12/h1-7,10,14H,8-9,11H2,(H,17,18)(H,19,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLLSPNGPWNBID-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting a carboxylic acid derivative with an amine. For instance, the reaction between 3-thiophen-2-ylpropanoic acid and (2R)-3-phenyl-2-aminopropanoic acid under appropriate conditions can yield the desired amide.

    Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at specific sites during the synthesis. These groups are later removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenyl and thiophene rings can engage in π-π interactions, while the amide bond can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-(thiophen-2-yl)propanoic acid: Similar structure but lacks the phenyl group.

    3-amino-3-(thiophen-2-yl)propanoic acid: Similar structure but lacks the phenyl group and the amide linkage.

Uniqueness

(2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid is unique due to the presence of both the phenyl and thiophene rings, which can confer distinct electronic and steric properties

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